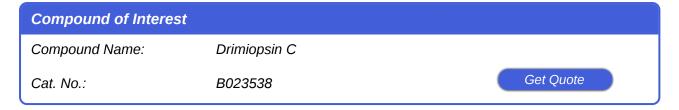


An In-depth Technical Guide to Drimiopsin C: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C is a naturally occurring xanthone isolated from the bulbs of Drimiopsis maculata and Scilla scilloides (also known as Barnardia japonica), plants belonging to the Asparagaceae family.[1] Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Drimiopsin C**, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of **Drimiopsin C** are essential for its identification, characterization, and formulation in research and development settings.

Structure and Nomenclature

Drimiopsin C is chemically identified as 1,3,6-Trihydroxy-2-methoxy-8-methylxanthen-9-one. Its structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation, methoxylation, and methylation patterns.

Table 1: Chemical Identifiers for **Drimiopsin C**



Identifier	Value
IUPAC Name	1,3,6-Trihydroxy-2-methoxy-8-methylxanthen-9- one
CAS Number	773850-90-1[1]
Molecular Formula	C15H12O6
Molecular Weight	288.25 g/mol [1]
Appearance	Yellow powder

Physicochemical Data

Detailed experimental data on the physicochemical properties of **Drimiopsin C** are limited. The following table summarizes the available information.

Table 2: Physicochemical Properties of Drimiopsin C

Property	Value/Information
Melting Point	Data not available in the searched literature.
Solubility	Data not available in the searched literature. General solubility of xanthones suggests potential solubility in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.
Storage	Store at 2-8°C in a refrigerator.

Spectral Data

The structural elucidation of **Drimiopsin C** was primarily achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR (Proton NMR) Data:

The ¹H NMR spectrum of **Drimiopsin C** reveals the presence of aromatic protons, a methoxy group, a methyl group, and hydroxyl protons.



Table 3: 1H NMR Spectral Data for Drimiopsin C

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results			

¹³C NMR (Carbon-13 NMR) Data:

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the xanthone core and the positions of the substituents. A partial ¹³C NMR spectrum is available on PubChem.

Table 4: ¹³C NMR Spectral Data for **Drimiopsin C**

Chemical Shift (δ) ppm	Assignment
Specific peak assignments not fully available in search results	

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

Detailed MS and IR spectral data for **Drimiopsin C** were not found in the initial search results. These techniques would provide further confirmation of the molecular weight and functional groups present in the molecule.

Biological Activities and Mechanism of Action

While direct and extensive studies on the biological activities of isolated **Drimiopsin C** are limited, the known pharmacological properties of xanthones and related plant extracts provide a strong basis for predicting its potential therapeutic effects.

Potential Anti-inflammatory Activity

Xanthones are well-documented for their anti-inflammatory properties. Extracts from Scilla scilloides, a source of **Drimiopsin C**, have demonstrated anti-inflammatory and antioxidative



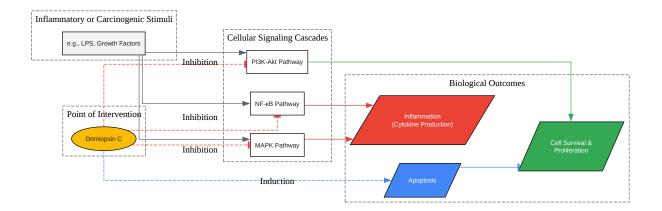
effects. The anti-inflammatory action of many natural products is often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.

Potential Anticancer Activity

Many xanthone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of cell survival pathways like the PI3K-Akt signaling pathway.

Postulated Signaling Pathway Involvement

Based on the known activities of similar compounds, **Drimiopsin C** may exert its biological effects by modulating one or more of the following key signaling pathways:



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Figure 1: Postulated signaling pathways modulated by **Drimiopsin C**.

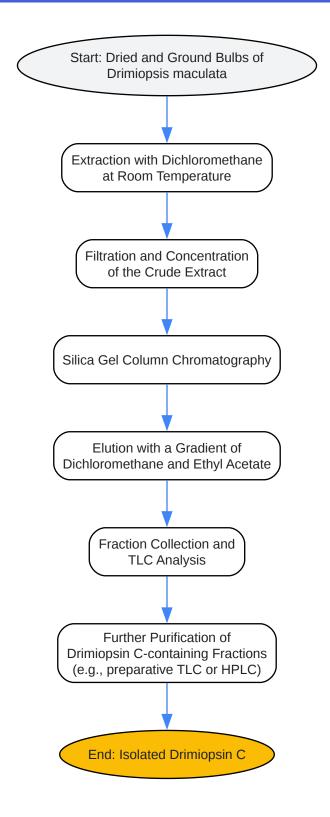
Experimental Protocols

This section provides detailed methodologies for the isolation of **Drimiopsin C** and for conducting key biological assays to evaluate its potential anti-inflammatory and anticancer activities.

Isolation of Drimiopsin C from Drimiopsis maculata

The following protocol is adapted from the work of Mulholland et al. (2004).





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Figure 2: General workflow for the isolation of **Drimiopsin C**.

Methodology:



- Plant Material: Air-dried and powdered bulbs of Drimiopsis maculata.
- Extraction: The powdered plant material is extracted with dichloromethane at room temperature with continuous agitation for 24 hours.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
- Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of dichloromethane and ethyl acetate.
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing xanthones.
- Purification: Fractions containing **Drimiopsin C** are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Drimiopsin C** (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.



- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Pre-treatment: Pre-treat the cells with various concentrations of **Drimiopsin C** for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce NO production.
- Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by **Drimiopsin C**.

Conclusion

Drimiopsin C represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. While the currently available data provides a solid foundation, further research is imperative to fully elucidate its physicochemical properties, biological activities, and mechanisms of action. The experimental protocols outlined



in this guide offer a starting point for researchers to investigate the pharmacological potential of this intriguing xanthone. Future studies should focus on obtaining a complete spectral and physicochemical profile, conducting a broad range of in vitro and in vivo biological assays, and identifying the specific molecular targets and signaling pathways modulated by **Drimiopsin C**. Such efforts will be crucial in unlocking the full therapeutic potential of this natural compound.

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References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]
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